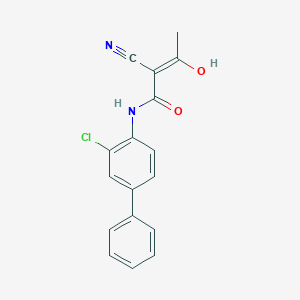
Dhodh-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dhodh-IN-3 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the de novo pyrimidine biosynthesis pathway. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment and immune modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dhodh-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the use of tert-butyl N-tert-butoxycarbonyl-N-(2-formyl-4-methyl-3-pyridyl)carbamate as a starting material, which undergoes a series of reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the compound. This often includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Dhodh-IN-3 primarily undergoes redox reactions due to its role in inhibiting DHODH. It can also participate in substitution reactions, where functional groups on the molecule are replaced by other groups under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh3), and various solvents like dichloromethane (DCM) and ethanol (EtOH). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield orotate derivatives, while substitution reactions can produce various functionalized analogs .
Scientific Research Applications
Dhodh-IN-3 has a wide range of scientific research applications:
Cancer Treatment: It has shown promise in treating various cancers, including prostate cancer and acute myeloid leukemia, by inhibiting DHODH and disrupting pyrimidine biosynthesis
Immune Modulation: This compound enhances the efficacy of immune checkpoint blockade therapies by increasing cancer cell antigen presentation.
Antiviral Activity: It has demonstrated broad-spectrum antiviral effects against RNA viruses, including influenza A virus, Zika virus, and SARS-CoV-2.
Neurological Disorders:
Mechanism of Action
Dhodh-IN-3 exerts its effects by inhibiting dihydroorotate dehydrogenase, an enzyme involved in the fourth step of the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of pyrimidine nucleotides, resulting in cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells . Additionally, this compound can modulate mitochondrial function and ferroptosis, a form of regulated cell death .
Comparison with Similar Compounds
Similar Compounds
Brequinar: Another DHODH inhibitor with similar mechanisms of action but different pharmacokinetic properties.
Leflunomide: A clinically approved DHODH inhibitor used primarily for treating rheumatoid arthritis.
Teriflunomide: An active metabolite of leflunomide, used in the treatment of multiple sclerosis.
Uniqueness
Dhodh-IN-3 stands out due to its high potency and specificity for DHODH, making it a promising candidate for combination therapies in cancer treatment and immune modulation .
Properties
Molecular Formula |
C17H13ClN2O2 |
|---|---|
Molecular Weight |
312.7 g/mol |
IUPAC Name |
(Z)-N-(2-chloro-4-phenylphenyl)-2-cyano-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C17H13ClN2O2/c1-11(21)14(10-19)17(22)20-16-8-7-13(9-15(16)18)12-5-3-2-4-6-12/h2-9,21H,1H3,(H,20,22)/b14-11- |
InChI Key |
OVZOHAXVUVNPQF-KAMYIIQDSA-N |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)Cl)/O |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B15145379.png)
![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)
![20-Hydroxy-8,8,14,15,19,19-hexamethyl-10-(2-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B15145384.png)
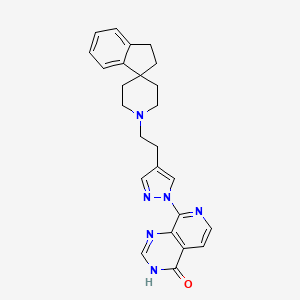
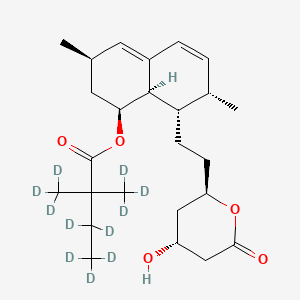
![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)
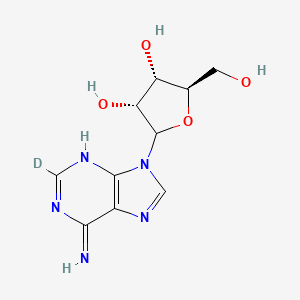

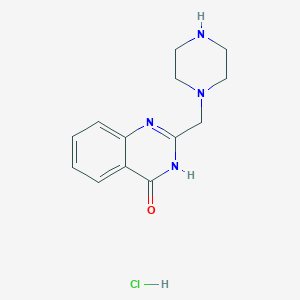
![Ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15145441.png)
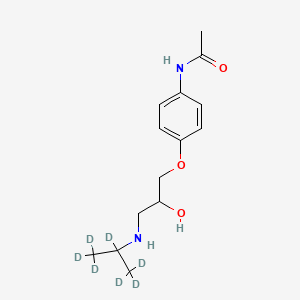
![(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one](/img/structure/B15145455.png)
![5-[3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidin-4-yl]pent-4-enoic acid](/img/structure/B15145459.png)
